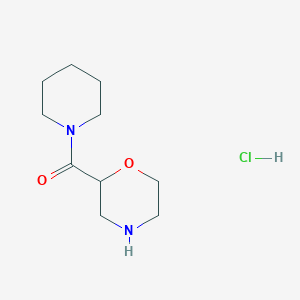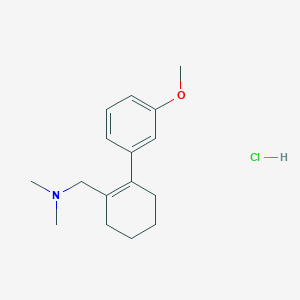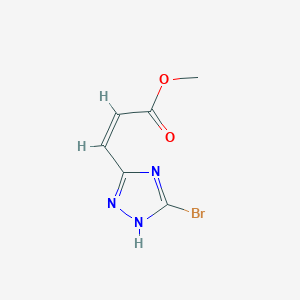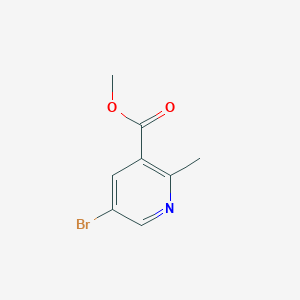![molecular formula C14H17N3O B1427787 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239730-22-3](/img/structure/B1427787.png)
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Vue d'ensemble
Description
The compound “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a type of 1,2,4-oxadiazole derivative . 1,2,4-oxadiazoles are known for their anti-bacterial and anti-fungal activity .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine”, involves a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The structure of this compound is represented by the SMILES stringC1CC(CC(N1)C2=NOC(=N2)C3=CC=CC=C3) . Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Applications De Recherche Scientifique
Nematicidal Activity
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: derivatives have been explored for their potential as nematicides. These compounds have shown remarkable activity against plant-parasitic nematodes such as Bursaphelenchus xylophilus , Aphelenchoides besseyi , and Ditylenchus dipsaci . The introduction of haloalkyl groups at the 5-position of the oxadiazole ring has led to derivatives with significant nematicidal properties, offering a promising alternative to traditional, more toxic nematicides.
Antibacterial Effects
Some derivatives of this compound have demonstrated strong antibacterial effects, particularly against Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . These derivatives have exhibited EC50 values that are superior to existing treatments like bismerthiazol and thiodiazole copper, indicating their potential as effective antibacterial agents in agricultural settings.
Antifungal Activity
The antifungal activity of these derivatives has also been noted, with moderate effectiveness against Rhizoctonia solani , a pathogen known to cause rice sheath wilt . This suggests a broader spectrum of use in protecting crops from various fungal diseases, which can significantly impact yield and quality.
Acetylcholine Receptor Interaction
Research indicates that the nematicidal activity of these compounds may be related to their interaction with the acetylcholine receptor of nematodes . This mode of action could be leveraged to design targeted nematicides that are more selective and less harmful to non-target organisms.
Agricultural Biological Activities
The broad spectrum of agricultural biological activities of 1,2,4-oxadiazole derivatives, including the phenyl-oxadiazolyl-methyl piperidine structure, has been recognized. These activities span from nematicidal to antibacterial and antifungal, highlighting the versatility of these compounds in agricultural applications .
Potential as Nematicides
The quest for novel nematicides has led to the synthesis of various 1,2,4-oxadiazole derivatives. These compounds are being evaluated for their ability to control nematode populations that threaten crops, with some showing promising results that could lead to the development of new, safer nematicides .
Mécanisme D'action
While the specific mechanism of action for “4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is not mentioned in the available resources, it’s known that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Safety and Hazards
Propriétés
IUPAC Name |
3-phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDSWYRGMFOBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



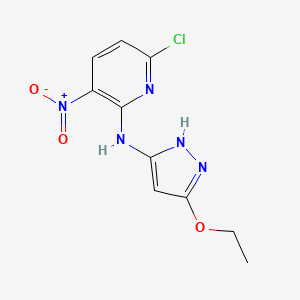
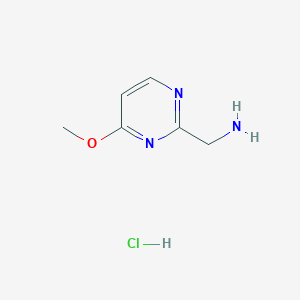
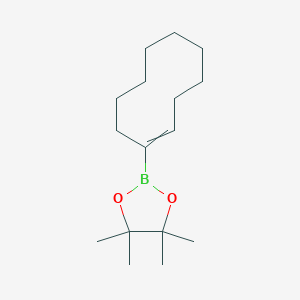

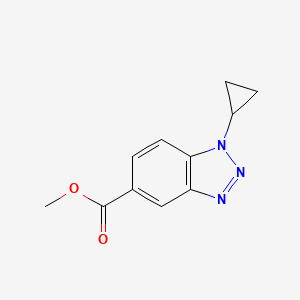
![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)



